molecular formula C27H22O3 B8481187 Bis-(4-Benzyloxyphenyl)methanone CAS No. 40076-84-4

Bis-(4-Benzyloxyphenyl)methanone

Cat. No.: B8481187
CAS No.: 40076-84-4
M. Wt: 394.5 g/mol
InChI Key: NDHGJEWOJYBMOS-UHFFFAOYSA-N
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Description

Bis-(4-Benzyloxyphenyl)methanone is a symmetric aromatic ketone featuring two 4-benzyloxyphenyl groups attached to a central carbonyl group. The benzyloxy (-OCH₂C₆H₅) substituents impart significant steric bulk and moderate electron-donating effects due to the ether oxygen. These groups enhance lipophilicity and influence intermolecular interactions, such as van der Waals forces, which can affect crystallization behavior and thermal stability.

Properties

CAS No.

40076-84-4

Molecular Formula

C27H22O3

Molecular Weight

394.5 g/mol

IUPAC Name

bis(4-phenylmethoxyphenyl)methanone

InChI

InChI=1S/C27H22O3/c28-27(23-11-15-25(16-12-23)29-19-21-7-3-1-4-8-21)24-13-17-26(18-14-24)30-20-22-9-5-2-6-10-22/h1-18H,19-20H2

InChI Key

NDHGJEWOJYBMOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features Reference
This compound* C₂₇H₂₂O₃ 398.47 4-benzyloxy (electron-rich) N/A High lipophilicity, bulky groups -
Bis(4-phenoxyphenyl)methanone C₂₅H₁₈O₃ 366.41 4-phenoxy (electron-rich) N/A Lower steric bulk vs. benzyloxy
(4-Methylphenyl)phenylmethanone C₁₄H₁₂O 196.24 4-methyl (electron-donating) N/A Compact structure, low MW
4,4'-Dibenzoylbiphenyl C₂₆H₁₈O₂ 362.43 Biphenyl core N/A Extended conjugation
Bis(4-fluorophenyl)methanone C₁₃H₈F₂O 242.21 4-fluoro (electron-withdrawing) N/A Enhanced polarity, stability

Notes:

  • Benzyloxy groups increase molecular weight and steric hindrance compared to phenoxy or methyl groups.
  • Fluorine substituents (e.g., in Bis(4-fluorophenyl)methanone) introduce polarity but reduce electron density at the aromatic ring .

Thermal Stability

Thermal decomposition temperatures of related compounds highlight substituent effects:

  • Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C, stabilized by intermolecular hydrogen bonds .
  • 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): Decomposes at 247.6°C, also stabilized by hydrogen bonding .
  • This compound (inferred): Likely lower thermal stability than hydrogen-bonded analogs due to reliance on weaker van der Waals interactions.

Crystallization and Solubility

  • This compound: Likely forms colorless crystals (analogous to related methanones) , with solubility influenced by benzyloxy groups.
  • 4-Hydroxy-4'-methylbenzophenone: Hydroxyl group enables hydrogen bonding, improving aqueous solubility compared to benzyloxy derivatives .

Electronic and UV Absorption Properties

  • Bis[4-(dimethylamino)phenyl]methanone: Strong UV absorption due to extended conjugation and electron-donating amino groups .

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